3,7-Dimethylnonane

Description

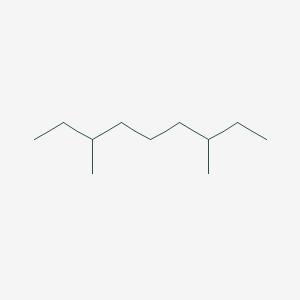

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-5-10(3)8-7-9-11(4)6-2/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPVLXJHRFZYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873315 | |

| Record name | 3,7-Dimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17302-32-8 | |

| Record name | 3,7-Dimethylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3,7-Dimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethylnonane is a branched-chain alkane, a saturated aliphatic hydrocarbon with the chemical formula C₁₁H₂₄.[1][2][3] As a member of the nonane (B91170) isomers, its physical and chemical characteristics are of interest in various fields, including organic synthesis, fuel research, and as a component in complex hydrocarbon mixtures. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, presents available quantitative data in a structured format, and outlines general experimental protocols for the determination of these properties.

Chemical Identity

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 17302-32-8 | [2][3] |

| Molecular Formula | C₁₁H₂₄ | [1][2][3] |

| Molecular Weight | 156.31 g/mol | [1][4] |

| Canonical SMILES | CCC(C)CCCC(C)CC | [1][4] |

| InChIKey | YGPVLXJHRFZYJJ-UHFFFAOYSA-N | [2][3] |

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Unit | Reference |

| Boiling Point | 183.3 | °C | [5] |

| Melting Point (estimate) | -57.06 | °C | [5] |

| Density | 0.741 | g/cm³ | [5] |

| Vapor Pressure | 1.06 | mmHg at 25°C | [5] |

| Refractive Index | 1.4176 | [5] | |

| Flash Point | 110.2 | °C | [5] |

| XLogP3 | 5.6 | [1][5] | |

| Hydrogen Bond Donor Count | 0 | [4][5] | |

| Hydrogen Bond Acceptor Count | 0 | [4][5] | |

| Rotatable Bond Count | 6 | [4][5] |

Chemical Properties

This compound is a saturated aliphatic hydrocarbon, which dictates its general chemical behavior.[6]

-

Reactivity : As a saturated alkane, this compound is relatively unreactive under normal conditions. It does not react with common acids, bases, oxidizing agents, or reducing agents.

-

Combustion : Like other alkanes, it undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

-

Halogenation : In the presence of ultraviolet light, this compound can undergo free-radical halogenation, where hydrogen atoms are substituted by halogen atoms.

-

Isomerization and Cracking : Under high temperatures and in the presence of a catalyst, it can undergo isomerization to form other isomers of undecane (B72203) or cracking to produce smaller hydrocarbon molecules. It has been noted as a research chemical of interest in the isomerization of n-dodecane.[5]

-

Solubility : It is expected to be soluble in nonpolar organic solvents and insoluble in water.

Experimental Protocols

General Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the key physical and chemical properties of a liquid alkane like this compound.

Caption: A general workflow for the synthesis, purification, and physicochemical characterization of this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in scientific literature detailing any direct involvement of this compound in biological signaling pathways. It has been identified as a component in the leaves of silver acacia (Leucaena leucocephala), but its biological function within the plant or its effects on other organisms have not been elucidated.[6]

Conclusion

This compound is a well-defined branched alkane with a set of predictable physical and chemical properties based on its structure. While specific experimental protocols and biological activity data are limited, its characteristics can be reliably determined using standard analytical techniques. This guide provides a foundational understanding for researchers and professionals working with this compound. Further research into its potential applications and biological interactions is warranted.

References

An In-depth Technical Guide on 3,7-Dimethylnonane

This guide provides essential information regarding the molecular properties of 3,7-Dimethylnonane, a saturated aliphatic hydrocarbon. The data presented is intended for researchers, scientists, and professionals in drug development who require precise molecular information for their work.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for a variety of scientific applications, including analytical chemistry, pharmacology, and toxicology.

| Property | Value |

| Molecular Formula | C11H24[1][2][3][4][5][6] |

| Molecular Weight | 156.31 g/mol [1][6][7] |

| --- | --- |

| Alternate Molecular Weight | 156.3083 g/mol [2][4] |

| Alternate Molecular Weight | 156.312 g/mol [3] |

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through standard analytical chemistry techniques.

Mass Spectrometry: High-resolution mass spectrometry is employed to determine the exact mass of the molecule. By ionizing the compound and measuring the mass-to-charge ratio of the resulting ions, the molecular weight can be accurately established. The molecular formula is confirmed by analyzing the isotopic pattern of the molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule, confirming the arrangement of atoms and thus validating the molecular formula. The integration of proton signals and the number of distinct carbon signals correspond to the number of hydrogen and carbon atoms in the this compound molecule.

Elemental Analysis: Combustion analysis can be used to determine the empirical formula by measuring the amounts of carbon dioxide and water produced when the compound is burned in excess oxygen. This data is then used to calculate the percentage composition of carbon and hydrogen, which in turn confirms the molecular formula in conjunction with molecular weight data.

Visualization of Molecular Information

The following diagram illustrates the logical flow from the compound name to its fundamental molecular properties.

References

- 1. This compound | C11H24 | CID 28458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nonane, 3,7-dimethyl- [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. Nonane, 3,7-dimethyl- [webbook.nist.gov]

- 5. PubChemLite - this compound (C11H24) [pubchemlite.lcsb.uni.lu]

- 6. nmppdb.com.ng [nmppdb.com.ng]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Natural Sources of 3,7-Dimethylnonane in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of 3,7-Dimethylnonane in the plant kingdom. Due to the limited availability of quantitative data in publicly accessible literature, this document focuses on summarizing the known plant sources, providing detailed experimental protocols for extraction and quantification, and postulating potential biosynthetic pathways and ecological roles based on current scientific understanding of similar compounds.

Natural Occurrence of this compound in Plants

This compound is a branched-chain aliphatic hydrocarbon that has been identified as a volatile or semi-volatile component in a number of plant species. While its presence is documented, quantitative data on its concentration remains largely unpublished. The following table summarizes the plant species reported to contain this compound. Researchers are encouraged to use the experimental protocols outlined in this guide to populate such a table with their own quantitative findings.

Table 1: Documented Plant Sources of this compound

| Family | Genus | Species | Common Name | Plant Part(s) | Reference(s) (Qualitative) | Quantitative Data (if available) |

| Fabaceae | Leucaena | leucocephala | Silver Acacia | Leaves | [1] | Not Reported |

| Acanthaceae | Asystasia | coromandeliana | Chinese Violet | Not Specified | [2] | Not Reported |

| Asteraceae | Ainsliaea | macrocephala | Not Specified | [3] | Not Reported | |

| Asteraceae | Artemisia | macrocephala | Not Specified | [4] | Not Reported | |

| Asteraceae | Atractylodes | chinensis | Not Specified | [5] | Not Reported | |

| Asteraceae | Atractylodes | japonica | Not Specified | [5] | Not Reported | |

| Asteraceae | Atractylodes | lancea | Not Specified | [5] | Not Reported | |

| Asteraceae | Atractylodes | macrocephala | Not Specified | [5] | Not Reported | |

| Marantaceae | Thaumatococcus | daniellii | Miracle Fruit | Not Specified | [6] | Not Reported |

Experimental Protocols for the Analysis of this compound in Plant Material

The following sections detail the methodologies for the extraction, identification, and quantification of this compound from plant tissues. These protocols are based on established techniques for the analysis of long-chain and branched alkanes.

The choice of extraction method will depend on the volatility of this compound and the nature of the plant matrix.

Protocol 2.1.1: Steam Distillation for Essential Oil Extraction

This method is suitable for obtaining a broad profile of volatile compounds, including aliphatic hydrocarbons.

-

Plant Material Preparation: Fresh or air-dried plant material (e.g., leaves, stems) should be coarsely chopped or ground to increase the surface area for efficient extraction.

-

Apparatus: A Clevenger-type apparatus for steam distillation is recommended.

-

Procedure:

-

Place the prepared plant material in the distillation flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged.

-

Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile compounds.

-

The steam and volatile compounds are then condensed and collected in the Clevenger trap.

-

The essential oil, being less dense than water, will separate and can be collected.

-

Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Store the essential oil in a sealed vial at 4°C in the dark until GC-MS analysis.

-

Protocol 2.1.2: Solvent Extraction for a Broader Range of Compounds

This method is suitable for extracting both volatile and semi-volatile compounds.

-

Plant Material Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

-

Solvent Selection: A non-polar solvent such as n-hexane is ideal for extracting aliphatic hydrocarbons.

-

Procedure:

-

Weigh a known amount of the powdered plant material (e.g., 10 g).

-

Perform exhaustive extraction using a Soxhlet apparatus with n-hexane for 6-8 hours.

-

Alternatively, use cold maceration by soaking the plant material in n-hexane for 72 hours with periodic agitation.

-

After extraction, filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

The resulting oleoresin can be redissolved in a known volume of n-hexane for GC-MS analysis.

-

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Protocol 2.2.1: GC-MS Parameters for the Analysis of this compound

-

Gas Chromatograph: A GC system equipped with a mass selective detector (MSD).

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for separating aliphatic hydrocarbons.

-

Injector:

-

Mode: Splitless injection is preferred for trace analysis.

-

Temperature: 250°C.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/min to 280°C.

-

Hold: Maintain 280°C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3-5 minutes.

-

Protocol 2.2.2: Identification and Quantification

-

Identification: The identification of this compound can be achieved by comparing the mass spectrum of the chromatographic peak with the NIST mass spectral library and by comparing the retention index with literature values. The characteristic fragment ions for nonane (B91170) derivatives should be present.

-

Quantification: For quantitative analysis, an external standard method is recommended.

-

Prepare a series of standard solutions of authentic this compound in n-hexane at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard solution into the GC-MS under the same conditions as the plant extracts.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

-

The final concentration should be expressed as µg/g or mg/g of the dry weight of the plant material.

-

Visualizations

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant sample.

Caption: General workflow for this compound analysis.

The specific biosynthetic pathway for this compound in plants has not been elucidated. However, based on the known biosynthesis of branched-chain alkanes in other organisms, a plausible pathway can be hypothesized. It likely originates from branched-chain amino acid metabolism.

References

An In-depth Technical Guide to 3,7-Dimethylnonane: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the branched-chain alkane 3,7-dimethylnonane. It covers the compound's discovery and history, its physicochemical properties, and detailed experimental protocols for its synthesis and analysis. Furthermore, this guide explores its role in chemical ecology as an insect pheromone and discusses the potential signaling pathways involved in its perception by insects. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

This compound is a saturated aliphatic hydrocarbon with the molecular formula C₁₁H₂₄. As a branched-chain alkane, its structure consists of a nonane (B91170) backbone with two methyl groups at positions 3 and 7. While its industrial applications are not widespread, this compound has garnered interest in the field of chemical ecology due to its role as a component of insect pheromones, influencing their behavior and communication. This guide aims to consolidate the available scientific information on this compound, providing a valuable resource for researchers in organic synthesis, analytical chemistry, and entomology.

Discovery and History

The specific historical details regarding the first synthesis and discovery of this compound are not extensively documented in readily available literature. However, the study of branched-chain alkanes gained momentum with the development of modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) in the mid-20th century. The general history of insect pheromone identification began in 1959 with the characterization of bombykol (B110295) from the silkworm moth.[1][2][3] This pioneering work laid the foundation for the subsequent identification of a vast array of insect semiochemicals, including hydrocarbons like this compound. The identification of such compounds is often achieved through the analysis of extracts from insect glands or the volatile compounds they release.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [4][5] |

| Molecular Weight | 156.31 g/mol | [4][5] |

| CAS Number | 17302-32-8 | [5] |

| Appearance | Colorless liquid (expected) | |

| Boiling Point | 183.3 °C at 760 mmHg | [4] |

| Density | 0.741 g/cm³ | [4] |

| Refractive Index | 1.4176 | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 156 and a series of fragment ions resulting from the cleavage of C-C bonds. The base peak is typically observed at m/z 57, corresponding to a butyl cation ([C₄H₉]⁺). Other significant fragments are expected at m/z 43, 71, and 85, which are characteristic of branched alkanes. The fragmentation pattern can be used to confirm the structure of the molecule.[5][6]

The ¹³C NMR spectrum of this compound provides information about the different carbon environments in the molecule. The expected chemical shifts are influenced by the degree of substitution and the position of the carbon atom in the chain.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C1, C9 | ~11 |

| C2, C8 | ~29 |

| C3, C7 | ~34 |

| C4, C6 | ~36 |

| C5 | ~20 |

| 3-CH₃, 7-CH₃ | ~19 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

The infrared spectrum of this compound is characteristic of a saturated alkane. The most prominent absorption bands are due to C-H stretching and bending vibrations.[2][7][8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960-2850 | C-H stretch (sp³ C-H) | Strong |

| 1470-1450 | C-H bend (scissoring) | Medium |

| 1380-1370 | C-H bend (methyl rock) | Medium |

| ~725 | C-H bend (long-chain rock) | Weak |

Experimental Protocols

Proposed Synthesis of this compound via Grignard Reaction

Step 1: Grignard Reagent Formation and Reaction with a Ketone

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Reagent Addition: To the flask, add magnesium turnings and anhydrous diethyl ether under a nitrogen atmosphere.

-

Grignard Formation: A solution of 2-bromobutane (B33332) in anhydrous diethyl ether is added dropwise from the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the magnesium and the formation of a cloudy solution of sec-butylmagnesium bromide.

-

Reaction with Ketone: Once the Grignard reagent formation is complete, the flask is cooled in an ice bath. A solution of 5-methyl-2-heptanone (B97569) in anhydrous diethyl ether is then added dropwise.

-

Workup: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 3,7-dimethylnonan-3-ol.

Step 2: Dehydration of the Tertiary Alcohol

-

Reaction Setup: The crude 3,7-dimethylnonan-3-ol is dissolved in pyridine (B92270) in a round-bottom flask and cooled in an ice bath.

-

Dehydrating Agent: Phosphorus oxychloride (POCl₃) is added dropwise with stirring.

-

Reaction and Workup: The reaction mixture is allowed to warm to room temperature and then heated to reflux. After cooling, the mixture is poured onto ice and extracted with diethyl ether. The organic extracts are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated to give a mixture of alkene isomers (3,7-dimethylnonenes).

Step 3: Hydrogenation of the Alkene Mixture

-

Catalyst and Solvent: The alkene mixture is dissolved in ethanol (B145695) in a hydrogenation flask. A catalytic amount of 10% palladium on carbon (Pd/C) is added.

-

Hydrogenation: The flask is connected to a hydrogen source and the reaction is stirred under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

Workup: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound. Purification can be achieved by distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the identification and quantification of volatile compounds like this compound in complex mixtures, such as insect pheromone extracts.

-

Sample Preparation: Pheromone glands of insects are typically excised and extracted with a small volume of a non-polar solvent like hexane. Alternatively, volatile compounds can be collected from living insects using solid-phase microextraction (SPME).

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

-

Injector: Splitless injection is often employed for trace analysis.

-

Oven Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for 2 minutes, and then ramp up to 250°C at 10°C/min.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is compared with libraries of known spectra (e.g., NIST) and the retention time is compared with that of an authentic standard for positive identification.

-

Role in Chemical Ecology and Olfactory Signaling

While specific studies on this compound as a pheromone are limited, the role of branched-chain alkanes in insect communication is well-established.[1] These compounds often act as contact pheromones or as components of volatile pheromone blends, influencing behaviors such as mating, aggregation, and species recognition.

Olfactory Reception in Insects

The perception of volatile chemical signals, including pheromones, in insects is a complex process that begins at the antennae.[11][12][13]

-

Signal Reception: Odorant molecules enter the sensilla (hair-like structures on the antennae) through pores and dissolve in the sensillar lymph.

-

Transport: Odorant-binding proteins (OBPs) in the lymph are thought to bind to hydrophobic molecules like this compound and transport them to the olfactory receptors.

-

Receptor Binding: The odorant-OBP complex interacts with olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs). Insect ORs are ligand-gated ion channels.[3][14]

-

Signal Transduction: The binding of the ligand to the OR complex opens the ion channel, leading to a depolarization of the ORN membrane and the generation of an action potential.

-

Signal Transmission: The action potential travels down the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed.

Putative Signaling Pathway

The precise olfactory receptors that detect branched-chain alkanes are not well-characterized for most insect species. However, a general signaling pathway can be proposed.

Conclusion

This compound, while a structurally simple molecule, holds significance in the intricate world of insect chemical communication. This guide has provided a detailed overview of its known properties, a proposed synthetic route, and analytical methodologies. Further research into its specific biological roles, the identification of its cognate olfactory receptors, and the elucidation of the complete signaling cascade will undoubtedly provide deeper insights into insect chemoreception and may open new avenues for the development of targeted and environmentally benign pest management strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Nonane, 3,7-dimethyl- [webbook.nist.gov]

- 6. Nonane, 3,7-dimethyl- [webbook.nist.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ukdiss.com [ukdiss.com]

- 11. Insect olfaction - Wikipedia [en.wikipedia.org]

- 12. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers of 3,7-Dimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dimethylnonane, a saturated aliphatic hydrocarbon with the chemical formula C₁₁H₂₄, possesses two chiral centers, giving rise to a set of four stereoisomers.[1] This guide provides a comprehensive overview of these stereoisomers, including their structural relationships, and available physicochemical properties. While detailed experimental data for each individual stereoisomer is not extensively available in the public domain, this document consolidates the known information and outlines general methodologies for their synthesis and separation. The potential for stereoisomer-specific biological activity is also discussed in the context of related lipophilic molecules and their interactions with neuronal ion channels, a critical consideration for drug development.

Introduction to the Stereoisomers of this compound

This compound is a chiral alkane with stereocenters at the C3 and C7 positions. The presence of two stereocenters results in the existence of four stereoisomers: a pair of enantiomers, (3R,7R)-3,7-dimethylnonane and (3S,7S)-3,7-dimethylnonane, and a meso compound, (3R,7S)-3,7-dimethylnonane (which is superimposable on its mirror image, (3S,7R)-3,7-dimethylnonane).

The differentiation of these stereoisomers is crucial in many scientific contexts, particularly in drug discovery and development, as stereochemistry can profoundly influence pharmacological and toxicological properties. Even subtle differences in the three-dimensional arrangement of atoms can lead to significant variations in biological activity due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors.

Physicochemical Properties

| Property | Value (for mixed isomers) | Data Source |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 17302-32-8 | [2][3] |

| Boiling Point | Not available | |

| Density | Not available | |

| Optical Rotation ([α]D) | Not available for individual enantiomers | |

| (3R,7R)-3,7-dimethylnonane | Data not available | |

| (3S,7S)-3,7-dimethylnonane | Data not available | |

| meso-(3R,7S)-3,7-dimethylnonane | Data not available |

Stereoisomer Relationships and Visualization

The relationship between the different stereoisomers of this compound can be visualized as follows:

Methodologies for Synthesis and Separation

Detailed, validated experimental protocols for the stereoselective synthesis and separation of this compound isomers are not prominently reported. However, established principles of organic chemistry provide a framework for approaching these challenges.

Stereoselective Synthesis (Hypothetical Protocols)

Enantioselective Synthesis of (3R,7R) and (3S,7S) isomers: A potential route could involve the use of chiral building blocks or asymmetric catalysis. For instance, the coupling of two chiral fragments, such as a derivative of (R)-2-methylpentanal or (S)-2-methylpentanal, could be envisioned.

Diastereoselective Synthesis of the meso isomer: The synthesis of the meso compound would require a reaction sequence that allows for the formation of the (3R,7S) configuration. This could potentially be achieved through a stereoselective reduction of a prochiral ketone precursor, where the stereochemical outcome is directed by a chiral reagent or catalyst to favor the meso diastereomer.

Separation of Stereoisomers

Given a mixture of the stereoisomers, their separation would rely on their different physical properties.

-

Separation of Diastereomers: The meso compound is a diastereomer of the enantiomeric pair. Diastereomers have different physical properties (e.g., boiling point, melting point, solubility) and can therefore be separated by conventional techniques such as fractional distillation, crystallization, or chromatography (e.g., gas chromatography or liquid chromatography on an achiral stationary phase).

-

Resolution of Enantiomers: The (3R,7R) and (3S,7S) enantiomers have identical physical properties in an achiral environment, necessitating a chiral environment for their separation. This is typically achieved through:

-

Chiral Chromatography: Using a chiral stationary phase (CSP) in gas chromatography (GC) or high-performance liquid chromatography (HPLC) can allow for the differential interaction of the enantiomers, leading to their separation.

-

Derivatization with a Chiral Resolving Agent: Reacting the enantiomeric mixture with a single enantiomer of a chiral resolving agent would produce a mixture of diastereomers. These diastereomers can then be separated by conventional methods, followed by the removal of the chiral auxiliary to yield the pure enantiomers.

-

Potential Biological Significance and Signaling Pathways

While no specific studies on the biological activity of this compound stereoisomers were identified, the broader class of lipophilic alkanes and their isomers are known to interact with biological systems, particularly neuronal membranes and ion channels.

Interaction with Neuronal Ion Channels

Lipophilic molecules can partition into the lipid bilayer of cell membranes and allosterically modulate the function of embedded ion channels, such as GABAₐ receptors and NMDA receptors.[4][5][6][7][8][9][10] The stereochemistry of these molecules can be critical for their modulatory effects. For example, the optical isomers of the general anesthetic isoflurane (B1672236) exhibit stereoselectivity in their effects on certain ion channels.[11] It is plausible that the stereoisomers of this compound could also exhibit differential effects on such channels, a hypothesis that warrants experimental investigation.

A hypothetical workflow for investigating the stereospecific biological effects of this compound is presented below.

Conclusion and Future Directions

The stereoisomers of this compound represent an understudied area of chemical and pharmacological research. While the fundamental principles of their existence and relationship are clear, a significant gap exists in the experimental data concerning their individual properties and biological activities. Future research should focus on the development of robust stereoselective synthetic routes and efficient separation protocols to enable the isolation of each stereoisomer in high purity. Subsequent detailed characterization and biological screening, particularly focusing on their interactions with neuronal ion channels, could reveal novel structure-activity relationships and potentially identify stereoisomers with interesting pharmacological profiles. Such studies would be of significant value to the fields of medicinal chemistry and drug development.

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. This compound | C11H24 | CID 28458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nonane, 3,7-dimethyl- [webbook.nist.gov]

- 4. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. GABA-A Receptor Modulators Products: R&D Systems [rndsystems.com]

- 8. vjneurology.com [vjneurology.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (3S,7S)-3,7-dimethylnonane: Structure and Properties

Disclaimer: Publicly available scientific literature and chemical databases lack detailed experimental data specifically for the (3S,7S) stereoisomer of 3,7-dimethylnonane. This guide compiles the available computed data for this specific isomer and experimental data for the general this compound molecule, with the understanding that the experimental values may not be fully representative of the pure (3S,7S) enantiomer.

Introduction

Chemical Structure

The structure of (3S,7S)-3,7-dimethylnonane is defined by its carbon skeleton and the spatial arrangement of the methyl groups at the chiral centers.

Molecular Formula: C₁₁H₂₄[1]

SMILES: CC--INVALID-LINK--CCC--INVALID-LINK--CC[1]

InChI: InChI=1S/C11H24/c1-5-10(3)8-7-9-11(4)6-2/h10-11H,5-9H2,1-4H3/t10-,11-/m0/s1[1]

InChIKey: YGPVLXJHRFZYJJ-QWRGUYRKSA-N[1]

Physicochemical Properties

The following tables summarize the computed physicochemical properties for (3S,7S)-3,7-dimethylnonane and the available experimental and computed data for the general this compound.

Table 1: Computed Physicochemical Properties of (3S,7S)-3,7-dimethylnonane [1]

| Property | Value |

| Molecular Weight | 156.31 g/mol |

| XLogP3-AA | 5.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 6 |

| Exact Mass | 156.187800766 Da |

| Monoisotopic Mass | 156.187800766 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 11 |

| Complexity | 66.1 |

Table 2: Physical and Chemical Properties of this compound (Stereochemistry Unspecified)

| Property | Value | Source |

| Boiling Point | 183.3 °C at 760 mmHg | [2] |

| Density | 0.741 g/cm³ | [2] |

| Vapor Pressure | 1.06 mmHg at 25°C | [2] |

| Melting Point | -57.06 °C (estimate) | [2] |

| Refractive Index | 1.4176 | [2] |

| Flash Point | 110.2 °C | [2] |

Spectroscopic Data

Detailed spectroscopic data (NMR, IR) specifically for (3S,7S)-3,7-dimethylnonane are not available in public databases. However, the National Institute of Standards and Technology (NIST) provides a mass spectrum for the general this compound.

Mass Spectrometry (Electron Ionization) of this compound: [3][4]

A mass spectrum is available in the NIST WebBook. Due to the nature of the data, a direct representation here is not feasible. Researchers are encouraged to consult the NIST database for the fragmentation pattern.

¹³C NMR spectral data for the general this compound is also referenced in PubChem, though the primary source is a commercial database.[5]

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the stereoselective synthesis of (3S,7S)-3,7-dimethylnonane could not be located in the available scientific literature. General methods for the synthesis of chiral alkanes often involve the use of chiral starting materials or stereoselective catalytic reactions, followed by purification techniques such as chiral chromatography.

Due to the lack of specific published experimental work on this molecule, no detailed experimental protocols for synthesis, characterization, or biological assays can be provided.

Biological Activity and Signaling Pathways

There is no available information in the scientific literature regarding the biological activity of (3S,7S)-3,7-dimethylnonane or its involvement in any signaling pathways. While the stereochemistry of molecules is known to be critical for their biological function, the specific interactions of this compound with biological systems have not been reported.[6][7][8]

Visualizations

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz is not possible due to the absence of relevant data for (3S,7S)-3,7-dimethylnonane in the public domain.

Conclusion

(3S,7S)-3,7-dimethylnonane is a chiral alkane for which basic structural information and computed properties are available. However, there is a significant lack of published experimental data, including measured physical properties, spectroscopic data, stereoselective synthesis protocols, and biological activity studies. The information available for the general this compound provides some insight into its likely physical characteristics. Further research would be required to determine the specific properties and potential applications of the (3S,7S) stereoisomer. For researchers in drug development and related fields, this compound represents an uncharacterized chemical entity.

References

- 1. (3S,7S)-3,7-dimethylnonane | C11H24 | CID 124556646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Nonane, 3,7-dimethyl- [webbook.nist.gov]

- 4. Nonane, 3,7-dimethyl- [webbook.nist.gov]

- 5. This compound | C11H24 | CID 28458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Proposed Biosynthetic Pathway of 3,7-Dimethylnonane in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dimethylnonane is a methyl-branched alkane identified as a component of the cuticular hydrocarbon (CHC) profile in various insect species, where it can play a role in chemical communication, such as aggregation or sex pheromones. While the precise biosynthetic pathway for this compound has not been explicitly elucidated for a specific insect species, a robust hypothetical pathway can be constructed based on the well-established general principles of methyl-branched cuticular hydrocarbon biosynthesis in insects. This technical guide details this proposed pathway, the key enzymes involved, precursor molecules, and relevant experimental methodologies for its investigation. The information presented herein is intended to serve as a comprehensive resource for researchers in insect physiology, chemical ecology, and those exploring novel targets for pest management and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of methyl-branched alkanes like this compound is a modification of the fatty acid synthesis pathway and is thought to occur primarily in specialized cells called oenocytes.[1] The pathway can be conceptualized in the following key stages:

-

Initiation and Precursor Supply: The carbon backbone of this compound is assembled from precursor units derived from primary metabolism.

-

Chain Elongation and Branching: A specialized fatty acid synthase (FAS) and associated elongases incorporate methyl branches at specific positions.

-

Reduction to an Aldehyde: The fully formed fatty acyl-CoA is reduced to a long-chain aldehyde.

-

Oxidative Decarbonylation: The final step involves the removal of a carbon atom to yield the hydrocarbon.

Precursor Molecules

The biosynthesis of the C11 carbon chain of this compound with methyl branches at positions 3 and 7 requires the strategic incorporation of specific building blocks. The likely precursors are:

-

Propionyl-CoA: This three-carbon unit serves as the starter unit, ultimately forming the first three carbons of the nonane (B91170) chain. Propionyl-CoA is derived from the catabolism of several amino acids, including isoleucine, valine, and methionine.[1]

-

Malonyl-CoA: These two-carbon units are used for the standard elongation of the fatty acid chain.

-

Methylmalonyl-CoA: This three-carbon unit is responsible for introducing the methyl branches.[2] Like propionyl-CoA, it can be derived from the catabolism of valine and isoleucine.[3][4]

Enzymatic Steps

The proposed enzymatic cascade leading to this compound is as follows:

-

Fatty Acid Synthase (FAS): A specialized microsomal FAS likely initiates the process.[2] The synthesis is proposed to start with a propionyl-CoA primer.

-

Elongation and Branch Insertion: The chain is elongated by the sequential addition of malonyl-CoA and methylmalonyl-CoA units. To achieve the this compound structure, a specific sequence of incorporation is required.

-

Acyl-CoA Reductase: Once the C12 branched-chain fatty acyl-CoA is synthesized, it is reduced to the corresponding aldehyde by an acyl-CoA reductase.

-

Oxidative Decarbonylase (CYP4G): In the final step, a cytochrome P450 enzyme from the CYP4G family catalyzes the oxidative decarbonylation of the C12 aldehyde, removing one carbon to form the C11 hydrocarbon, this compound.[5][6][7][8]

The stereochemistry of the methyl branches in insect-produced hydrocarbons is typically of the (R)-configuration, which is determined during the reduction step catalyzed by the enoyl-ACP reductase domain of the FAS.[2][9]

Quantitative Data

| Parameter | Expected Range/Value | Source Context |

| Precursor Incorporation Rate | Varies significantly based on insect species and physiological state. | Radiolabeling studies with 14C or 13C labeled precursors (e.g., propionate (B1217596), acetate (B1210297), specific amino acids) are required to determine these rates.[3][10] |

| Enzyme Kinetics (Km, Vmax) | Not determined for this compound specific enzymes. | Would require in vitro assays with purified enzymes (FAS, acyl-CoA reductase, CYP4G) and their respective substrates. |

| Product Titer | Highly variable, from ng to µg per insect. | Dependent on the species, sex, age, and social context of the insect.[11] |

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound would involve a combination of the following experimental approaches:

Extraction and Analysis of Cuticular Hydrocarbons

Objective: To isolate and identify this compound from the insect cuticle.

Methodology:

-

Extraction: Whole insects or specific body parts are immersed in a non-polar solvent such as n-hexane or pentane (B18724) for a short duration (e.g., 5-10 minutes) to dissolve the cuticular lipids.[12][13]

-

Fractionation (Optional): The crude extract can be fractionated using silica (B1680970) gel chromatography to separate hydrocarbons from more polar lipids.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The hydrocarbon fraction is analyzed by GC-MS.

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed with a gradient to separate the different hydrocarbons based on their boiling points and structures.[13][14][15]

-

MS Conditions: Electron ionization (EI) at 70 eV is typically used. The resulting mass spectrum provides a fragmentation pattern that aids in the identification of the compound. The mass spectrum of this compound would be compared to a known standard or library data for confirmation.

-

Radiolabeling Studies

Objective: To trace the incorporation of precursors into this compound.

Methodology:

-

Precursor Administration: Radio-labeled precursors (e.g., [1-14C]propionate, [U-14C]isoleucine) are topically applied or injected into the insects.[3][10]

-

Incubation: The insects are allowed to metabolize the labeled precursors for a defined period.

-

Extraction and Analysis: CHCs are extracted as described above. The extract is then analyzed by radio-GC, where a radioactivity detector is placed in series with the GC detector to identify the labeled peaks corresponding to this compound and its intermediates.

In Vitro Enzyme Assays

Objective: To characterize the activity of the enzymes involved in the pathway.

Methodology:

-

Enzyme Preparation: Microsomal fractions containing the relevant enzymes are prepared from oenocytes or other relevant tissues.

-

Assay: The enzyme preparation is incubated with the putative substrates (e.g., labeled precursors, synthetic intermediates) and necessary co-factors (e.g., NADPH).

-

Product Analysis: The reaction products are extracted and analyzed by GC-MS or HPLC to confirm the enzymatic conversion.

Visualizations

Proposed Biosynthetic Pathway of this compound

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. Metabolism of propionate to acetate in the cockroach Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sources of propionate for the biogenesis of ethyl-branched insect juvenile hormones: Role of isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Origin and evolution of the CYP4G subfamily in insects, cytochrome P450 enzymes involved in cuticular hydrocarbon synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 associated with insecticide resistance catalyzes cuticular hydrocarbon production in Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sex pheromone biosynthesis from radiolabeled fatty acids in the redbanded leafroller moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Cuticular Hydrocarbons as Contact Sex Pheromone in the Parasitoid Wasp Urolepis rufipes [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

The Elusive Ecological Role of 3,7-Dimethylnonane as a Semiochemical: A Review of Current Knowledge

For Immediate Release

[City, State] – [Date] – The branched alkane 3,7-Dimethylnonane has been identified in the volatile profiles of at least one insect species, the mealworm beetle (Tenebrio molitor). However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its specific ecological role as a semiochemical. While its chemical structure is analogous to known insect pheromones, direct evidence of its function in chemical communication within or between species is currently lacking. This whitepaper summarizes the existing, albeit limited, information and highlights avenues for future research into the potential semiochemical activity of this compound.

Identification in Insect Volatiles

To date, the primary association of this compound with the insect world comes from studies analyzing the volatile organic compounds (VOCs) emitted by the yellow mealworm beetle, Tenebrio molitor. Chemical analyses of the headspace volatiles from both larvae and adult beetles have identified a range of compounds, including various alkanes, aldehydes, ketones, and esters. Among these, this compound has been listed as a component of the volatile blend.

Table 1: Volatile Compound Classes Identified in Tenebrio molitor

| Compound Class | Presence in T. molitor Volatiles |

| Alkanes (including this compound) | Yes |

| Aldehydes | Yes |

| Ketones | Yes |

| Esters | Yes |

| Terpenes | Yes |

| Fatty Acids | Yes |

Source: Analysis of volatile compounds from Tenebrio molitor larvae and adults.

The mere presence of this compound in the volatile profile of T. molitor does not, however, confirm a semiochemical function. It could be a byproduct of metabolic processes, a component of the insect's cuticular hydrocarbons with a primary role in preventing desiccation, or it may indeed play a role in chemical communication that has yet to be discovered.

The Potential for Semiochemical Activity: A Case for Further Investigation

While direct evidence is wanting, the chemical structure of this compound—a methyl-branched alkane—is consistent with compounds known to function as pheromones in other insect species. For instance, other dimethyl-branched alkanes serve as potent sex pheromones in various Lepidoptera. A notable example is 3,7-dimethylpentadecane, which has been identified as the major component of the female-produced sex pheromone in the leaf-miner moth, Leucoptera sinuella.

This structural similarity suggests that this compound could plausibly act as a pheromone (e.g., an aggregation pheromone, sex pheromone, or trail pheromone) or a kairomone (a chemical cue that benefits the receiver of a different species, such as a predator or parasitoid).

Proposed Experimental Workflow for Investigating Semiochemical Function

To elucidate the potential ecological role of this compound, a structured experimental approach is necessary. The following workflow outlines the key steps researchers could take:

Figure 1. A proposed experimental workflow for determining the semiochemical function of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Volatiles collected from the headspace of the target insect species would be analyzed by GC-MS to confirm the presence and relative abundance of this compound. Comparison of profiles between sexes, different age groups, and under various behavioral contexts (e.g., mating, aggregation) could provide initial clues to its function.

-

Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD): These techniques are crucial for determining if the insect's antennae can detect this compound. In an EAG experiment, the isolated antenna of an insect is exposed to the pure compound, and the electrical response is measured. GC-EAD involves passing the volatile extract through a gas chromatograph, with the effluent split between a standard detector and an insect antenna, allowing for the identification of biologically active compounds within a complex mixture.

-

Behavioral Bioassays: If antennal responses are detected, behavioral assays are the next step. Y-tube olfactometers can be used to test for attraction or repulsion to synthetic this compound. Field trapping studies using lures baited with the compound can then be conducted to assess its activity under natural conditions.

Signaling Pathways: A Hypothetical Model

Should this compound be confirmed as a semiochemical, the next stage of research would involve delineating the signaling pathway from reception to behavioral response.

Unveiling the Potential Role of 3,7-Dimethylnonane in Insect Chemical Communication: A Technical Guide

For Immediate Release

Introduction

While 3,7-dimethylnonane has not been definitively identified as a primary insect pheromone component in published literature, its structural classification as a branched alkane positions it as a plausible candidate for involvement in insect chemical communication. Branched hydrocarbons are integral to the complex profiles of cuticular hydrocarbons (CHCs) that coat the epicuticle of most insects.[1][2][3] These CHCs play a crucial role in preventing desiccation and have evolved to become key mediators of intraspecific and interspecific signaling, acting as contact pheromones, species and nestmate recognition cues, and modulators of social behavior.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the potential pheromonal activity of this compound. It outlines detailed experimental protocols, hypothetical data presentations, and conceptual pathways for its biosynthesis and signaling.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a candidate semiochemical is fundamental to its study.

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol |

| CAS Number | 17302-32-8 |

| Boiling Point | 183.3 °C at 760 mmHg |

| LogP | 4.24890 |

| Vapor Pressure | 1.06 mmHg at 25°C |

Hypothetical Pheromonal Function and Behavioral Response

Given that many branched alkanes function as close-range or contact pheromones, it is hypothesized that this compound could play a role in aggregation, nestmate recognition, or act as a minor component in a more complex pheromone blend. The following table presents hypothetical quantitative data from a two-choice olfactometer assay, a standard method for assessing behavioral responses to volatile compounds.

Table 1: Hypothetical Behavioral Response of Hypotheticus insectus to this compound in a Two-Choice Olfactometer Assay

| Treatment Arm (n=50) | Control Arm (n=50) | Insects Choosing Treatment Arm (%) | Insects Choosing Control Arm (%) | No Choice (%) | Statistical Significance (p-value) |

| This compound (1 µg in hexane) | Hexane (B92381) | 68% | 22% | 10% | < 0.05 |

| This compound (10 µg in hexane) | Hexane | 76% | 18% | 6% | < 0.01 |

| This compound (100 µg in hexane) | Hexane | 52% | 38% | 10% | > 0.05 |

Experimental Protocols

The following protocols provide a detailed methodology for the investigation of this compound as a potential insect pheromone.

Pheromone Extraction

This protocol is designed to extract cuticular hydrocarbons, including potential branched alkane pheromones.

-

Insect Collection and Preparation: Collect insects of a known age and physiological state (e.g., virgin females, sexually mature males). Immobilize the insects by chilling them at 4°C for 5-10 minutes.

-

Solvent Extraction: Place a single insect or a small group (e.g., 5-10 individuals) into a clean glass vial containing a non-polar solvent such as hexane or pentane (B18724) (100 µL per insect).

-

Extraction Duration: Gently agitate the vial for 5-10 minutes to ensure thorough washing of the cuticle.

-

Sample Concentration: Carefully transfer the solvent to a new vial, avoiding the transfer of any insect parts. Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 10-20 µL.

-

Storage: Store the extract at -20°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating, identifying, and quantifying volatile and semi-volatile compounds in a pheromone extract.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

-

Ion Source Temperature: 230°C

-

-

Identification: Identify this compound by comparing the retention time and mass spectrum of the peak in the sample extract with those of an authentic synthetic standard.

Electroantennography (EAG)

EAG measures the summed electrical response of the insect antenna to a volatile stimulus, providing evidence of olfactory detection.

-

Antenna Preparation: Immobilize an insect and carefully excise one antenna at its base. Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., insect Ringer's solution).

-

Stimulus Delivery: Deliver a puff of charcoal-filtered, humidified air containing a known concentration of synthetic this compound over the antennal preparation.

-

Data Recording: Record the resulting depolarization (EAG response) using an amplifier and data acquisition software.

-

Dose-Response: Test a range of concentrations to determine the antennal sensitivity to the compound.

Table 2: Hypothetical Electroantennographic (EAG) Response of Hypotheticus insectus to this compound

| Stimulus | Concentration | Mean EAG Response (mV ± SE) |

| Hexane (Control) | - | 0.1 ± 0.02 |

| This compound | 0.1 µg | 0.8 ± 0.1 |

| This compound | 1 µg | 1.5 ± 0.2 |

| This compound | 10 µg | 2.1 ± 0.3 |

| This compound | 100 µg | 1.2 ± 0.2 |

Behavioral Bioassays

Trail-following assays are particularly relevant for assessing the behavioral activity of potential trail pheromone components.

-

Arena Preparation: Use a clean glass or paper surface as the assay arena.

-

Trail Application: Using a microsyringe, lay down a trail of a hexane solution of synthetic this compound. A parallel trail of pure hexane should be laid as a control.

-

Insect Introduction: Introduce a single insect at the start of the trails and record its behavior.

-

Data Collection: Measure parameters such as the distance traveled on each trail, the time spent on each trail, and the number of times the insect deviates from the trail.

Visualization of Pathways and Workflows

Proposed Biosynthetic Pathway

The biosynthesis of branched alkanes in insects is an extension of fatty acid synthesis. The following diagram illustrates a plausible pathway for the formation of this compound.

References

- 1. rsisinternational.org [rsisinternational.org]

- 2. researchgate.net [researchgate.net]

- 3. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cuticular Hydrocarbon Pheromones for Social Behavior and Their Coding in the Ant Antenna [ouci.dntb.gov.ua]

A Technical Guide to the Solubility of 3,7-Dimethylnonane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,7-Dimethylnonane, a branched alkane, in a range of common organic solvents. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from structurally similar molecules and established principles of organic chemistry to provide a robust predictive framework and detailed experimental protocols for precise determination.

Introduction to this compound

This compound (C₁₁H₂₄) is a branched-chain alkane, a class of saturated hydrocarbons.[1] Its non-polar nature is the primary determinant of its solubility behavior.[2][3] Alkanes are generally characterized by their hydrophobicity and their affinity for non-polar or weakly polar organic solvents.[4][5][6][7] The principle of "like dissolves like" is fundamental to understanding the solubility of this compound; it is expected to be readily soluble in solvents with similar low polarity and less soluble in polar solvents.[7]

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1][8][9][10] |

| Molecular Weight | 156.31 g/mol | [1][8][9] |

| Density | 0.741 g/cm³ | [8] |

| Boiling Point | 183.3 °C at 760 mmHg | [8] |

| Melting Point | -57.06 °C (estimate) | [8] |

| XLogP3 | 5.6 | [8][9] |

The high XLogP3 value indicates a strong preference for lipophilic (non-polar) environments over hydrophilic (polar) ones.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively published, its solubility can be reliably predicted based on the behavior of similar alkanes, such as the straight-chain isomer, undecane.[11][12] Branched alkanes are known to be soluble in non-polar solvents.[13]

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Standard Temperature and Pressure (25 °C, 1 atm)

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Miscible | "Like dissolves like"; both are non-polar alkanes.[14] |

| Toluene | Non-polar (aromatic) | Miscible | Toluene is a non-polar solvent that readily dissolves other hydrocarbons.[11] |

| Diethyl Ether | Slightly polar | Soluble | Diethyl ether is a common solvent for non-polar compounds.[14] |

| Acetone | Polar aprotic | Partially Soluble / Miscible in some proportions | Acetone has a dipole moment but also a non-polar character, allowing for some miscibility with alkanes.[15] |

| Ethanol (B145695) | Polar protic | Partially Soluble / Limited Miscibility | The polar hydroxyl group of ethanol limits its ability to dissolve non-polar alkanes, though some solubility is expected.[12][16] |

| Water | Polar protic | Insoluble | As a non-polar hydrocarbon, this compound is hydrophobic and will not dissolve in water.[4] |

Experimental Determination of Solubility

To obtain precise quantitative data for the solubility of this compound in various organic solvents, a systematic experimental approach is required. The following protocol outlines a standard method for determining the miscibility and, if applicable, the solubility limit of a liquid in a liquid solvent.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade): Hexane, Toluene, Diethyl Ether, Acetone, Ethanol

-

Glass test tubes with stoppers or screw caps

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Constant temperature bath or water bath

-

Analytical balance (for solubility by mass)

-

Gas chromatograph with a flame ionization detector (GC-FID) (for quantitative analysis)

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Detailed Experimental Protocol

Part 1: Miscibility Determination

-

Preparation: Label a series of clean, dry test tubes for each solvent to be tested.

-

Solvent Addition: Into each corresponding test tube, pipette a precise volume (e.g., 2 mL) of the organic solvent.

-

Titration with Solute: Gradually add known volumes of this compound to the solvent, starting with a small increment (e.g., 0.1 mL).

-

Mixing and Observation: After each addition, securely cap the test tube and vortex for 30-60 seconds to ensure thorough mixing. Allow the mixture to stand for at least 5 minutes. Visually inspect the mixture for homogeneity. The absence of phase separation, cloudiness, or droplets indicates miscibility at that proportion.

-

Continue Titration: Continue adding increments of this compound, mixing and observing after each addition, until a significant volume has been added (e.g., a 1:1 volume ratio with the solvent) or until phase separation occurs.

-

Recording Results: If no phase separation is observed up to a 1:1 ratio (or higher), the two liquids are considered miscible. If phase separation occurs, proceed to Part 2 to determine the solubility limit.

Part 2: Quantitative Solubility Determination (for partially miscible systems)

-

Preparation of a Saturated Solution: In a larger vessel, prepare a two-phase mixture of this compound and the solvent in a ratio known to be immiscible (e.g., 1:1 by volume).

-

Equilibration: Vigorously agitate the mixture for an extended period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) using a constant temperature bath and a magnetic stirrer. This ensures that the solvent layer becomes saturated with this compound.

-

Phase Separation: Allow the mixture to stand undisturbed in the constant temperature bath until two clear, distinct layers are formed.

-

Sampling: Carefully extract an aliquot of the solvent-rich layer (the supernatant, which will be the upper or lower layer depending on the relative densities) using a pipette, ensuring that none of the undissolved this compound phase is collected.

-

Analysis: Analyze the concentration of this compound in the collected aliquot using a pre-calibrated Gas Chromatograph with a Flame Ionization Detector (GC-FID).

-

Calculation: From the concentration determined by GC-FID and the density of the solvent, calculate the solubility in terms of g/100 mL, mol/L, or other desired units.

Theoretical Framework of Solubility

The solubility of a non-polar molecule like this compound in an organic solvent is governed by the intermolecular forces between the solute and solvent molecules.

For dissolution to occur, the energy required to overcome the solute-solute and solvent-solvent intermolecular interactions must be compensated by the energy released upon the formation of new solute-solvent interactions. In the case of this compound and a non-polar solvent like hexane, both the existing and new interactions are primarily weak van der Waals forces (London dispersion forces), resulting in a minimal energy barrier to mixing and thus, high solubility (miscibility).[5][6] When the solvent is polar, such as ethanol, the strong hydrogen bonds between solvent molecules must be broken, which is energetically unfavorable as they are replaced by weaker van der Waals interactions with the alkane. This results in lower solubility.[16]

Conclusion

This compound is expected to exhibit high solubility in non-polar organic solvents and limited solubility in polar organic solvents, consistent with the established principles of alkane chemistry. The provided experimental protocols offer a robust framework for the precise quantitative determination of its solubility, which is crucial for applications in chemical synthesis, formulation development, and theoretical modeling. For professionals in drug development, understanding the solubility of such excipients is vital for formulation design and ensuring the stability and bioavailability of pharmaceutical products.

References

- 1. This compound | C11H24 | CID 28458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oit.edu [oit.edu]

- 3. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. All about Solubility of Alkanes [unacademy.com]

- 8. This compound|lookchem [lookchem.com]

- 9. nmppdb.com.ng [nmppdb.com.ng]

- 10. Nonane, 3,7-dimethyl- [webbook.nist.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. grokipedia.com [grokipedia.com]

- 13. benchchem.com [benchchem.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. quora.com [quora.com]

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of 3,7-Dimethylnonane

This technical guide provides a comprehensive overview of the physicochemical properties of 3,7-Dimethylnonane, with a specific focus on its vapor pressure and boiling point. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise data and methodologies for handling and modeling this compound.

Physicochemical Data of this compound

This compound is a branched alkane with the molecular formula C11H24. Understanding its vapor pressure and boiling point is crucial for applications in solvent systems, reaction kinetics, and purification processes.

| Property | Value | Conditions |

| Boiling Point | 183.3 °C | at 760 mmHg[1] |

| Vapor Pressure | 1.06 mmHg | at 25 °C[1] |

| Molecular Weight | 156.31 g/mol | |

| Density | 0.741 g/cm³ | |

| CAS Number | 17302-32-8 |

Experimental Protocols for Determination of Physicochemical Properties

The accurate determination of vapor pressure and boiling point is fundamental to characterizing a chemical substance. The following sections detail the common experimental protocols for these measurements as applied to alkanes.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For branched alkanes like this compound, standard methods such as distillation and the Thiele tube method are employed.

-

Distillation Method: A simple distillation is a reliable method for determining the boiling point of a liquid sample.[2] The sample is heated in a distillation flask, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[2] The thermometer bulb must be positioned correctly within the apparatus to ensure it is fully immersed in the hot vapors to obtain an accurate reading.[2] The atmospheric pressure should be recorded simultaneously, as the boiling point is pressure-dependent.

-

Thiele Tube (Capillary) Method: This micro-method is suitable when only a small amount of the substance is available.[2] A small sample is placed in a vial attached to a thermometer, and an inverted capillary tube is submerged in the sample.[2][3] As the apparatus is heated, air trapped in the capillary tube is expelled.[3] The boiling point is the temperature at which the liquid is drawn back into the capillary tube upon cooling, signifying that the vapor pressure of the sample equals the atmospheric pressure.[3]

2. Determination of Vapor Pressure

Vapor pressure is a measure of a substance's tendency to evaporate. For alkanes, several methods can be used to obtain precise vapor pressure data.

-

Static Method: This is a direct measurement technique where the liquid sample is placed in a thermostated container, and the pressure of the vapor in equilibrium with the liquid is measured directly using a pressure transducer.[4] This method is highly accurate for a wide range of pressures.

-

Gas Saturation Method: In this dynamic method, a carrier gas is passed through or over the liquid sample at a known flow rate and temperature. The vaporized sample is then collected, and its mass is determined. From the volume of the carrier gas and the mass of the vaporized substance, the partial pressure of the substance can be calculated.

-

Correlation Gas Chromatography: This technique is particularly useful for high molecular weight alkanes with low volatility.[5][6] The retention time of the compound on a gas chromatography column is related to its vapor pressure. By using standards with known vapor pressures, the vapor pressure of the unknown substance can be determined through correlation.[6]

Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and validation of the vapor pressure and boiling point of a compound like this compound.

Caption: Workflow for determining the physical properties of this compound.

References

Spectroscopic Analysis of 3,7-Dimethylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the branched alkane, 3,7-dimethylnonane. Due to the limited availability of public experimental spectra for this specific compound, this guide combines theoretical predictions with established spectroscopic principles for alkanes to serve as a valuable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules. For a saturated acyclic alkane such as this compound (C₁₁H₂₄), the ¹H and ¹³C NMR spectra are characterized by signals in the upfield region.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show complex overlapping signals due to the small differences in the chemical environments of the various methylene (B1212753) and methine protons. The predicted chemical shifts are presented in Table 1 .

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| CH₃ (C1, C9) | Triplet | ~ 0.8 - 0.9 |

| CH₃ (at C3, C7) | Doublet | ~ 0.8 - 0.9 |

| CH₂ (C2, C8) | Multiplet | ~ 1.2 - 1.4 |

| CH (C3, C7) | Multiplet | ~ 1.4 - 1.6 |

| CH₂ (C4, C6) | Multiplet | ~ 1.1 - 1.3 |

| CH₂ (C5) | Multiplet | ~ 1.0 - 1.2 |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts for this compound are summarized in Table 2 . PubChem indicates the availability of a ¹³C NMR spectrum for this compound, recorded on a BRUK HX-90 instrument.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1, C9 | ~ 14 |

| C2, C8 | ~ 23 |

| C3, C7 | ~ 32 |

| C4, C6 | ~ 39 |

| C5 | ~ 25 |

| CH₃ at C3, C7 | ~ 19 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As an alkane, the IR spectrum of this compound is expected to be relatively simple, primarily showing C-H stretching and bending vibrations. PubChem notes that a vapor phase IR spectrum is available.[1]

Characteristic IR Absorption Bands

The key IR absorption bands expected for this compound are detailed in Table 3 .

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | -CH₃, -CH₂-, -CH | 2850 - 3000 |